

In Vitro Characterization of AZD1897: A Technical Guide

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Compound of Interest

Compound Name: AZD1897

Cat. No.: B605747

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This technical guide provides an in-depth overview of the in vitro characterization of **AZD1897**, a potent, ATP-competitive, pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases. **AZD1897** has demonstrated significant potential in preclinical studies, particularly in the context of hematological malignancies such as acute myeloid leukemia (AML). This document details the key quantitative data, experimental methodologies, and relevant signaling pathways associated with the in vitro evaluation of this compound.

Core Data Presentation

The following tables summarize the key quantitative data for **AZD1897** and its structural analog, AZD1208, which belongs to the same chemical class of benzylidene-1,3-thiazolidine-2,4-diones. This data provides a comprehensive profile of the inhibitor's potency and selectivity.

Table 1: Enzymatic Potency of **AZD1897** against PIM Kinases

Target	IC50 (nM)
PIM1	< 3
PIM2	< 3
PIM3	< 3

Data sourced from commercially available technical datasheets.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Enzymatic Potency and Binding Affinity of the Structural Analog AZD1208

Target	IC50 (nM)	Ki (nM)
PIM1	0.4	0.1
PIM2	5.0	1.92
PIM3	1.9	0.4

This data for the closely related pan-PIM inhibitor AZD1208 provides a more detailed view of the potency and binding affinity characteristic of this inhibitor class.[\[5\]](#)

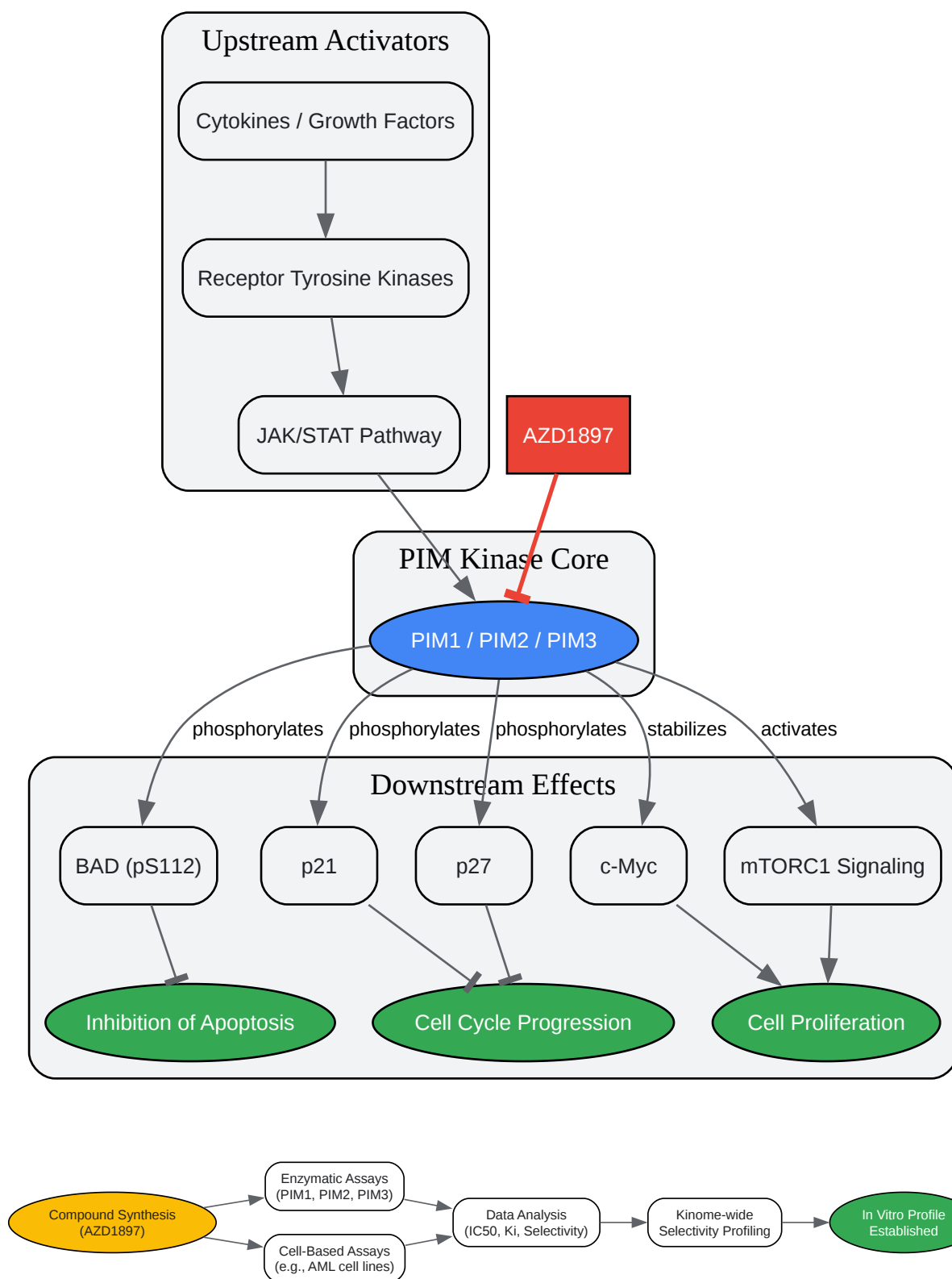
Table 3: Selectivity Profile of AZD1208 against a Panel of 442 Kinases

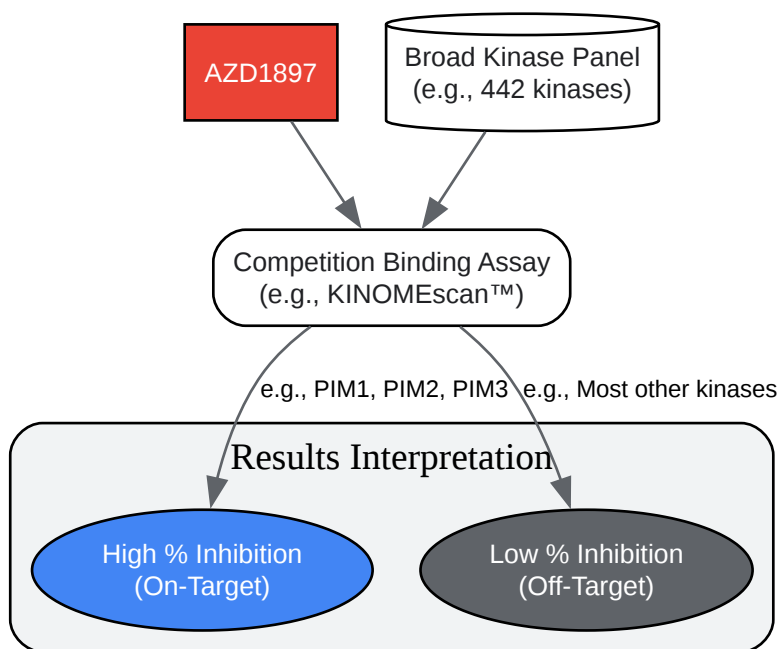
Kinase Target	% Inhibition at 1 μ M
PIM1	>99
PIM2	>99
PIM3	>99
Other Kinases with >50% Inhibition	13 kinases identified

A KINOMEScan™ competition binding assay was utilized to assess the selectivity of AZD1208. The three PIM kinases demonstrated the highest percentage of inhibition. Notably, only 13 other kinases out of a panel of 442 were inhibited by 50% or more, highlighting the high selectivity of this chemical scaffold.[\[5\]](#)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PIM kinase signaling pathway, the general workflow for in vitro characterization of a kinase inhibitor, and the logic of a kinase selectivity profiling experiment.





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